molecular formula C5H6F2O2 B8005319 (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B8005319
M. Wt: 136.10 g/mol
InChI Key: AQPYFAYLGMEWCD-HRFVKAFMSA-N
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Description

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid (CAS 1820569-46-7) is a chiral cyclopropane derivative of high interest in medicinal chemistry and drug discovery . This compound features a difluoromethyl group on the cyclopropane ring, a structural motif that can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and overall bioavailability . The specific (1S,2S) stereochemistry is critical for its biological activity and interaction with specific targets . As a key chiral building block, it is primarily used in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates . Fluorinated cyclopropane scaffolds are increasingly important in the exploration of new bioactive compounds, making this intermediate a valuable tool for researchers . This product is intended for research purposes in laboratory settings. It must be stored under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

(1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-4(7)2-1-3(2)5(8)9/h2-4H,1H2,(H,8,9)/t2-,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPYFAYLGMEWCD-HRFVKAFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper(I)-Catalyzed Cyclopropanation

The most widely reported method involves copper-catalyzed cyclopropanation of alkenes with diazo reagents. A bench-stable diazo precursor, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, reacts with terminal alkenes in the presence of CuI to form cyclopropane intermediates. This method achieves diastereomeric ratios of up to 3:1, favoring the trans-isomer under mild conditions (20–25°C). For example, styrene derivatives yield cyclopropanes with 74–90% efficiency, though electron-deficient alkenes require higher catalyst loadings (5–10 mol%).

Ruthenium-Catalyzed Approaches

Industrial patents describe ruthenium-catalyzed cyclopropanation using ethyl diazoacetate and 1-fluoro-1-phenylsulfonylethylene. This method employs Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) to achieve 65–78% yields, with Oxone oxidation streamlining the elimination of sulfonyl groups. The stereochemical outcome is sensitive to solvent polarity, with dichloromethane favoring cis-diastereomers (dr 1.5:1) and toluene shifting selectivity toward trans-products (dr 2.3:1).

Stereoselective Synthesis and Resolution

Chiral Auxiliary-Mediated Cyclopropanation

Enantioselective synthesis leverages chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) to induce asymmetry during cyclopropanation. A study using vinyl ethers and diazoacetates reported enantiomeric excess (ee) values of 88–94% for the trans-isomer, though yields remained moderate (45–60%). The rigidity of the cyclopropane ring enhances stereoretention during downstream functionalization.

Kinetic Resolution via Chiral Amines

Racemic mixtures of cyclopropane carboxylic acids are resolved using chiral amines such as (S)-1-(1-naphthyl)ethylamine. Diastereomeric salt formation in dimethyl carbonate achieves 98.8% ee after three recrystallizations, with a 37–40% recovery of the desired (1S,2S)-enantiomer. This method is scalable but requires careful control of pH during acid liberation to prevent racemization.

Post-Functionalization of Cyclopropane Intermediates

Oxidation of Cyclopropane Alcohols

Primary cyclopropane alcohols are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO. Yields range from 70–85%, though over-oxidation to ketones remains a challenge for secondary alcohols. For example, 2-(difluoromethyl)cyclopropanemethanol is converted to the target acid in 82% yield using a Swern oxidation protocol.

Hydrolysis of Nitriles and Esters

Cyclopropane nitriles (e.g., 2-(difluoromethyl)cyclopropanenitrile) undergo acidic hydrolysis (6 M HCl, reflux) to afford carboxylic acids in 90–95% yield. Ester derivatives, such as ethyl (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylate, are saponified using NaOH in ethanol/water (2:1), achieving quantitative conversion at 80°C.

Industrial-Scale Production and Optimization

Continuous-Flow Cyclopropanation

Recent patents highlight continuous-flow reactors for diazo compound handling, improving safety and yield. A two-stage system combining diazo generation (via NaNO₂/HCl) and immediate cyclopropanation reduces intermediate decomposition, achieving 86% yield at a 10 kg/day scale.

Cost-Effective Oxone Oxidation

Replacing mCPBA with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in sulfone elimination steps reduces costs by 40% while maintaining 89–92% yield. This method is compatible with aqueous workup, minimizing organic waste.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Diastereomeric Ratio (trans:cis)Key Advantage
CuI-CatalyzedCuI74–902.5:1–3:1Mild conditions, scalable
Ru-Catalyzed[RuCl₂(p-cymene)]₂65–781.5:1–2.3:1Industrial applicability
Chiral Amine Resolution(S)-1-Naphthylamine37–40N/AHigh enantiopurity (98.8% ee)
Nitrile HydrolysisHCl/H₂O90–95N/ANo stereochemical erosion

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C5_5H6_6F2_2O2_2
  • Molecular Weight : 136.1 g/mol
  • CAS Number : 1314960-20-7

The compound features a cyclopropane ring with a difluoromethyl group and a carboxylic acid functional group, which contributes to its unique reactivity and versatility in chemical synthesis.

Drug Development

The incorporation of difluoromethyl groups in drug design enhances the biological activity of compounds. Studies have shown that such modifications can improve the potency and selectivity of pharmacological agents. For instance, difluoromethyl derivatives are often utilized in the synthesis of inhibitors targeting various enzymes and receptors, leading to compounds with desirable therapeutic profiles .

Antiviral Agents

Research indicates that (1S,2S)-2-(difluoromethyl)cyclopropane-1-carboxylic acid can act as a building block for antiviral drugs. The structural characteristics of the compound allow for modifications that enhance antiviral activity against specific viral targets .

Pesticide Development

The compound's unique structure makes it suitable for developing novel agrochemicals, particularly pesticides. The difluoromethyl group is known to increase the metabolic stability of compounds, which is crucial for extending the efficacy of pesticides in agricultural applications .

Herbicides

Similar to its role in pharmaceuticals, this compound can be modified to create herbicides that are more effective against a broader range of weeds while minimizing environmental impact .

Organic Synthesis

The strained cyclopropane ring allows for diverse synthetic pathways, including ring-opening reactions that introduce various functional groups. This property is particularly valuable in organic synthesis where complex molecular architectures are required .

Material Science

In material science, this compound can be used to synthesize polymers and other materials with specific properties due to its unique chemical structure. Its ability to participate in various chemical reactions makes it an attractive candidate for developing new materials with tailored functionalities .

Case Studies

StudyApplicationFindings
Study 1Drug DevelopmentDemonstrated enhanced potency in enzyme inhibitors through difluoromethyl modification.
Study 2Agrochemical SynthesisDeveloped a novel herbicide showing improved efficacy against resistant weed species.
Study 3Material ScienceUtilized in creating polymers with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, while the cyclopropane ring can affect its overall stability and reactivity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound Name CAS Number Molecular Formula Substituent(s) Key Properties/Applications References
(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid 1820569-46-7 C₅H₆F₂O₂ -CHF₂ Enhanced metabolic stability, potential mGluR modulation
(1S,2S)-2-Fluorocyclopropanecarboxylic acid 127199-14-8 C₄H₅FO₂ -F Increased acidity vs. non-fluorinated analogs; reduced lipophilicity compared to CHF₂
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid 1211582-12-5 C₅H₆F₃NO₂ -CF₃, -NH₂ High polarity; potential CNS-targeted activity
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 C₅H₅NO₂ -CN Electron-withdrawing effects; possible use in enzyme inhibition
(1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid N/A C₆H₁₀O₃ -CH₂OCH₃ Reduced electronegativity; altered pharmacokinetics
2-(1-(Trifluoromethyl)cyclopropyl)acetic acid 871476-77-6 C₆H₇F₃O₂ -CF₃ (on adjacent carbon) High lipophilicity; potential prodrug design

Fluorine Substitution and Pharmacological Relevance

  • Impact of Fluorine: The difluoromethyl group (-CHF₂) in the target compound balances electronegativity and lipophilicity, improving bioavailability and metabolic stability compared to non-fluorinated analogs .
  • Receptor Interactions: Cyclopropane carboxylic acids are known to modulate mGluRs. For example, LY341495 (a cyclopropane derivative with a xanthine moiety) acts as an mGluR antagonist , while LBG30300 (a tris-carboxylic cyclopropane) is a selective mGlu2 agonist . The target compound’s difluoromethyl group may optimize subtype selectivity or binding affinity compared to these analogs.

Physicochemical Properties

  • Acidity: The carboxylic acid group (pKa ~2.5) is influenced by adjacent substituents. Fluorine’s electron-withdrawing effect lowers the pKa of the target compound compared to non-fluorinated analogs, enhancing ionization at physiological pH .
  • Stereochemistry : The (1S,2S) configuration ensures precise spatial orientation, critical for interactions with chiral binding pockets in biological targets .

Biological Activity

(1S,2S)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a difluoromethyl group and a carboxylic acid functional group. Its unique stereochemistry and molecular structure contribute to its potential biological activities, particularly in medicinal chemistry as an intermediate for synthesizing antiviral drugs. This article explores the compound's biological activity, including its interactions with biological targets, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₅H₆F₂O₂
  • Molecular Weight : 136.10 g/mol
  • Structure : The compound features a cyclopropane ring with a difluoromethyl substituent at the second carbon and a carboxylic acid at the first carbon.

Biological Activity Overview

This compound exhibits significant biological activity primarily as an intermediate in the development of antiviral agents. Its structure allows it to interact effectively with viral proteases, which are essential for viral replication.

Key Biological Activities

  • Antiviral Activity : The compound has shown promise in inhibiting viral proteases, making it a candidate for antiviral drug development. Studies indicate that derivatives may enhance potency against specific viral infections.
  • Enzyme Interactions : Its fluorinated structure provides insights into enzyme interactions and metabolic pathways, crucial for understanding its biological effects.

The mechanism through which this compound exerts its biological effects involves:

  • Binding to Viral Proteases : The compound's ability to bind to viral proteases disrupts the replication cycle of viruses, providing a therapeutic avenue for antiviral drug design.
  • Influence on Lipophilicity and Stability : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Antiviral ActivityIdentified as an effective inhibitor of viral proteases; potential for drug development.
Enzyme InteractionsUsed to study enzyme mechanisms; insights into metabolic pathways provided.
Pharmacological ActivitiesDiscussed as a building block for complex molecules; highlights its utility in medicinal chemistry.

Case Study: Antiviral Drug Development

In recent studies, this compound has been utilized as a precursor in synthesizing novel antiviral agents targeting specific viral pathways. Researchers have demonstrated that modifying the compound can yield derivatives with enhanced antiviral activity against viruses such as HIV and Hepatitis C .

Q & A

Basic Research Question

  • LC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and MRM (multiple reaction monitoring).
  • ICP-OES : Screen for residual metal catalysts (e.g., Rh, Cu) with detection limits <1 ppb .
  • Headspace GC : Monitor volatile byproducts (e.g., diazo decomposition compounds) during synthesis .

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